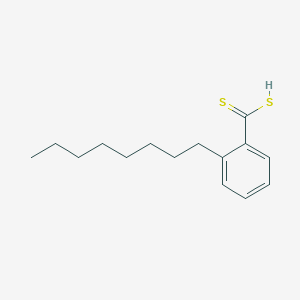
3H,3'H-3,3'-Bidiazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H,3’H-3,3’-Bidiazirene is a unique heterocyclic compound characterized by its diazirene rings Diazirenes are three-membered nitrogen-containing rings that exhibit interesting chemical properties due to their strained ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H,3’H-3,3’-Bidiazirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazines with carbonyl compounds, followed by oxidation to form the diazirene ring. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 3H,3’H-3,3’-Bidiazirene may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 3H,3’H-3,3’-Bidiazirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex nitrogen-containing structures.
Reduction: Reduction reactions can break the diazirene ring, leading to the formation of hydrazine derivatives.
Substitution: The diazirene ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3H,3’H-3,3’-Bidiazirene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3H,3’H-3,3’-Bidiazirene exerts its effects involves its ability to participate in various chemical reactions due to the strained nature of the diazirene ring. This strain makes the compound highly reactive, allowing it to interact with a wide range of molecular targets. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Diazirines: These are closely related compounds with similar ring structures but different substituents.
Aziridines: Another class of three-membered nitrogen-containing rings, but with different reactivity profiles.
Triazoles: Five-membered nitrogen-containing rings that exhibit different chemical properties.
Uniqueness: 3H,3’H-3,3’-Bidiazirene is unique due to its specific ring structure and the resulting chemical reactivity. This makes it particularly useful in applications where high reactivity and the ability to form complex nitrogen-containing compounds are desired.
Eigenschaften
CAS-Nummer |
877826-21-6 |
|---|---|
Molekularformel |
C2H2N4 |
Molekulargewicht |
82.06 g/mol |
IUPAC-Name |
3-(3H-diazirin-3-yl)-3H-diazirine |
InChI |
InChI=1S/C2H2N4/c3-1(4-3)2-5-6-2/h1-2H |
InChI-Schlüssel |
UWHMUIKYHAXEFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(N=N1)C2N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)


![3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14188124.png)
![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)

![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)

![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)

